2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Description
2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide is a 1,2,4-triazole derivative characterized by:
- A 2-methoxyphenyl substituent at position 5 of the triazole ring.
- A sulfanyl (-S-) linkage at position 3, connecting to an acetamide group.
- An N-(3-chlorophenyl) moiety on the acetamide.
Below, we systematically compare its structural and functional attributes with key analogs.
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-14-8-3-2-7-13(14)16-21-22-17(23(16)19)26-10-15(24)20-12-6-4-5-11(18)9-12/h2-9H,10,19H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEKRDZWEKITBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets to exert their effects.
Biological Activity
The compound 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₄O₃S |
| Molecular Weight | 280.31 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
| PubChem CID | 854611 |
| Appearance | Powder |
Safety Information
Currently, specific safety data for this compound is limited. Standard precautions should be taken when handling the material.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. In particular, compounds similar to 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide have been evaluated against various cancer cell lines:
- MCF7 (breast cancer) : GI50 = 3.79 µM
- SF-268 (brain cancer) : TGI50 = 12.50 µM
- NCI-H460 (lung cancer) : LC50 = 42.30 µM .
These findings suggest that the compound may possess cytotoxic effects against multiple cancer types.
The mechanism of action for triazole derivatives often involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. The presence of the triazole ring allows for interaction with various molecular targets:
- Inhibition of Kinases : Triazole compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce programmed cell death in cancer cells by activating apoptotic pathways.
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have been explored for their antimicrobial effects. For instance, certain analogs have demonstrated activity against both bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents.
Study on Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized a series of triazole derivatives and evaluated their efficacy against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 0.95 nM to 42.30 µM across different cell lines . The study highlighted the importance of structural modifications in enhancing biological activity.
Clinical Implications
The potential therapeutic applications of 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide extend beyond oncology. Its anti-inflammatory properties have also been noted in preliminary studies, suggesting a dual role in treating conditions associated with chronic inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications to the Triazole Ring Substituent
Aromatic Substituents
- Pyridyl vs. Methoxyphenyl: AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide) replaces the 2-methoxyphenyl group with a 2-pyridyl moiety. This substitution enhances anti-inflammatory activity (1.28× more potent than diclofenac) but reduces lipophilicity due to the pyridine’s polarity . The 2-methoxyphenyl group in the target compound likely improves membrane permeability via its lipophilic methoxy group, balancing activity and bioavailability.
- Furan-2-yl Substituent: Analogs with furan-2-yl at position 5 (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit comparable anti-exudative activity to diclofenac (10 mg/kg dose) but show variable efficacy depending on the acetamide’s aryl group .
Halogenated Substituents
- 2-Chlorophenyl: The analog 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide () replaces methoxy with chlorine. Chlorine’s electron-withdrawing nature may enhance receptor binding but could increase toxicity (see Section 2.3) .
Modifications to the Acetamide Aryl Group
Chlorophenyl vs. Methylphenyl/Methoxyphenyl
- N-(3-Chlorophenyl) :
- N-(3-Methylphenyl) :
- N-(3-Methoxyphenyl) :
Electron-Withdrawing vs. Electron-Donating Groups
- Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) on the aryl ring show enhanced antimicrobial and anti-inflammatory activities. For example, KA3, KA4, and KA14 () with chloro or nitro substituents exhibit MIC values <10 µg/mL against E. coli and S. aureus .
- The 3-chloro substituent in the target compound aligns with this trend, likely optimizing target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
